

Application of NF110 in Patch-Clamp Electrophysiology: A Detailed Guide for Researchers

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Compound of Interest		
Compound Name:	NF110	
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Introduction

NF110 is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed in sensory neurons, including dorsal root ganglion (DRG) neurons, where they play a crucial role in nociception and pain signaling.[1][2] As such, **NF110** serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of P2X3 receptors. This document provides detailed application notes and protocols for the use of **NF110** in patch-clamp electrophysiology studies, enabling researchers to effectively probe the function of P2X3 and related P2X receptors.

Mechanism of Action

NF110 acts as a competitive antagonist at P2X3 receptors, blocking the binding of ATP and its analogs, thereby preventing channel opening and subsequent cation influx.[2] This inhibitory action allows for the selective blockade of P2X3-mediated currents in electrophysiological recordings. The selectivity of **NF110** for P2X3 over other P2X subtypes, while not absolute, is significant, making it a preferred tool for isolating P2X3-dependent signaling pathways.



Data Presentation: Quantitative Analysis of NF110 Activity

The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of **NF110** for various P2X receptor subtypes. This data is essential for designing experiments and interpreting results.

Receptor Subtype	Species	Preparati on	Agonist	Ki (nM)	IC50 (nM)	Referenc e
P2X3	Rat	Native DRG Neurons	α,β- methylene- ATP	-	527	[3]
P2X3	Rat	Recombina nt	ATP	36	-	[3]
P2X1	Rat	Recombina nt	ATP	-	-	[4]
P2X2	Rat	Recombina nt	ATP	-	-	[4]
P2X2/3	Rat	Recombina nt	ATP	-	-	[4]
P2Y	-	Stably Expressed	-	-	>10,000	[3]

Experimental Protocols Preparation of NF110 Stock Solution

It is crucial to prepare and store **NF110** solutions correctly to ensure experimental reproducibility.

Solvent: Dissolve NF110 in sterile deionized water or a suitable buffer (e.g., HEPES-buffered saline).



- Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to the experimental chamber.
- Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
- Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the extracellular recording solution.

Whole-Cell Patch-Clamp Recording of P2X3 Receptor Currents

This protocol is designed for recording ATP- or α,β -methylene-ATP-evoked currents from cultured dorsal root ganglion (DRG) neurons.

- a. Cell Preparation:
- Isolate DRG neurons from rodents and culture them on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin) for 1-3 days.
- b. Recording Solutions:



Solution Type	Component	Concentration (mM)
External Solution	NaCl	150
KCI	5	
CaCl2	2.5	_
MgCl2	2	_
HEPES	10	_
D-Glucose	10	_
pH adjusted to 7.4 with NaOH; Osmolarity ~330 mOsm		_
Internal Solution	KCI	140
MgCl2	2	
EGTA	11	_
HEPES	10	_
ATP-Mg	4	_
GTP-Na	0.3	_
pH adjusted to 7.2 with KOH; Osmolarity ~310 mOsm		

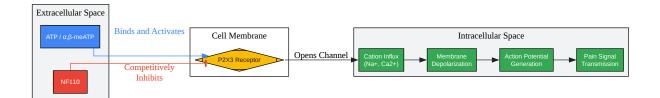
c. Recording Procedure:

- Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω when filled with the internal solution.
- Approach a neuron with the patch pipette and form a gigaohm seal (>1 $G\Omega$) on the cell membrane.



- Rupture the membrane to establish the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.[5]
- Record baseline current for a stable period.
- Apply the P2X3 receptor agonist (e.g., 10-100 μM ATP or α,β-methylene-ATP) for a short duration (2-5 seconds) using a rapid application system.[5] This will evoke a transient inward current.
- Wash out the agonist with the external solution until the current returns to baseline.
- To test the effect of NF110, pre-apply the desired concentration of NF110 (e.g., 100 nM 10 μM) in the external solution for 1-5 minutes before co-applying it with the agonist.
- Record the agonist-evoked current in the presence of NF110.
- Wash out both NF110 and the agonist to observe any recovery of the current.

Mandatory Visualizations Signaling Pathway of P2X3 Receptor Activation and Inhibition by NF110

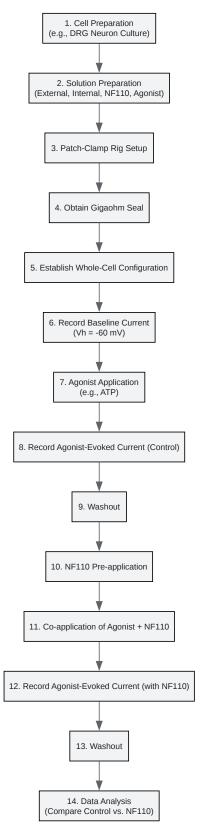


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Caption: P2X3 receptor signaling and **NF110** inhibition.



Experimental Workflow for Patch-Clamp Electrophysiology with NF110





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